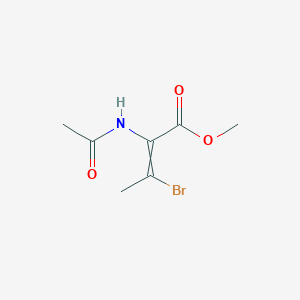![molecular formula C10H9F3O4 B069374 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid CAS No. 175204-35-0](/img/structure/B69374.png)
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves multiple steps, including the reaction of precursors with specific reagents under controlled conditions. For instance, synthesis processes may start from basic phenolic compounds and undergo halogenation, esterification, or other chemical transformations to introduce the trifluoromethoxy group and the propanoic acid moiety (Hasan & Shalaby, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid has been analyzed using various spectroscopic techniques and theoretical methods, including X-ray crystallography, IR, UV-vis spectroscopy, and computational studies. These analyses provide detailed information on the arrangement of atoms, molecular geometry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Hasan & Shalaby, 2016).
Chemical Reactions and Properties
The reactivity of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid derivatives toward various chemical reactions, such as esterification, coupling reactions, and polymerization, highlights their versatility in synthetic chemistry. The presence of the trifluoromethoxy group and the propanoic acid moiety significantly influences the compound's chemical behavior, enabling the synthesis of complex molecules and materials with desired properties (Li et al., 2009).
Physical Properties Analysis
The physical properties of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid and its derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The introduction of the trifluoromethoxy group can enhance the compound's lipophilicity and volatility, making it suitable for applications in various organic solvents and in the synthesis of materials with specific physical characteristics (Prakash et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, such as acidity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are crucial for its applications in chemical synthesis and materials science. Studies on similar compounds have shown that the electronic effects of the trifluoromethoxy and phenoxy groups can significantly influence the compound's reactivity, making it a valuable building block for the synthesis of complex organic molecules and polymers (Li et al., 2009).
Aplicaciones Científicas De Investigación
Environmental and Agricultural Applications
Sorption to Soil and Organic Matter Research on phenoxy herbicides, including compounds closely related to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, highlights their interaction with soil and organic matter. Sorption experiments suggest that soil organic matter and iron oxides are relevant sorbents for these herbicides. Parameters such as soil pH, organic carbon content, and iron content influence the sorption process, which is crucial for understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Behavior in Aquatic Environments The behavior of phenoxy acids in water, including their transformation and removal methods, is critical for environmental management. Phenoxy acids are highly mobile and can be transported to surface and groundwater. Their concentrations in water are effectively lowered by processes such as hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) have been studied for their efficiency in degrading phenoxy acids, suggesting potential for water treatment applications (Muszyński, Brodowska, & Paszko, 2019).
Health Implications and Therapeutic Applications
Antioxidant and Anti-inflammatory Properties Several phenolic acids, structurally related to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, exhibit significant antioxidant and anti-inflammatory properties. These include p-Coumaric acid, Chlorogenic acid (CGA), and Syringic acid (SA), which have been shown to offer protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications in managing conditions related to oxidative damage and chronic inflammation (Pei, Ou, Huang, & Ou, 2016); (Naveed et al., 2018); (Srinivasulu et al., 2018).
Pharmacological and Industrial Importance The pharmacological review of Chlorogenic Acid (CGA) calls for further research to optimize its biological and pharmacological effects, highlighting its antioxidant, antibacterial, hepatoprotective, and other beneficial roles. This suggests that compounds like 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, if similar in activity, could have potential applications in food additives and therapeutic agents (Naveed et al., 2018).
Safety and Hazards
The compound is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . If the compound comes in contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNMNYBXVGBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380467 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)propanoic acid | |
CAS RN |
175204-35-0 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



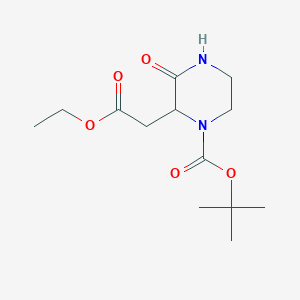

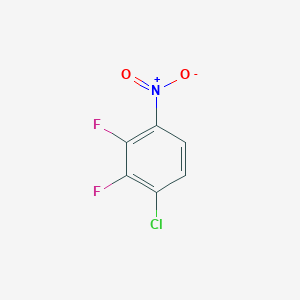


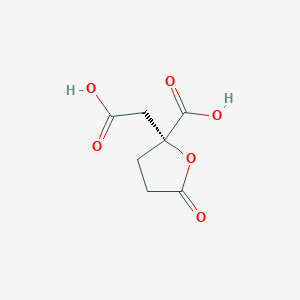

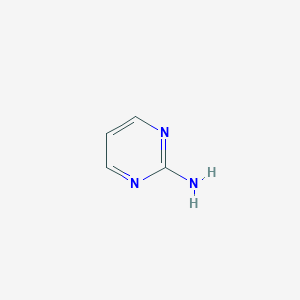
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

